N-Nitrosophenacetin
Overview
Description
N-Nitrosophenacetin is a chemical compound derived from phenacetin. It is known for its mutagenic and teratogenic properties. This compound is formed through the reaction of phenacetin with nitrous fumes in glacial acetic acid at low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosophenacetin is synthesized by reacting phenacetin with nitrous fumes (dinitrogen trioxide) in glacial acetic acid at temperatures between 0 to 5 degrees Celsius. This reaction yields this compound along with other by-products such as 2-nitrophenacetin and N-nitroso-2-nitrophenacetin .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves controlled laboratory conditions to ensure the stability and purity of the compound. The reaction is carried out at low temperatures to prevent the decomposition of the product .
Chemical Reactions Analysis
Types of Reactions: N-Nitrosophenacetin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso and nitro derivatives.
Reduction: Reduction reactions can convert this compound into amines.
Substitution: Substitution reactions can occur at the nitroso group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Nitrosophenacetin has several scientific research applications:
Chemistry: It is used as a model compound to study nitrosation reactions and the stability of nitroso compounds.
Biology: Its mutagenic properties make it a useful compound for studying genetic mutations and their mechanisms.
Medicine: Research on this compound helps in understanding the toxicological effects of nitroso compounds and their potential health risks.
Mechanism of Action
N-Nitrosophenacetin exerts its effects through the formation of reactive intermediates that can interact with cellular components. The nitroso group in the compound can form adducts with DNA, leading to mutations. This interaction with DNA is a key factor in its mutagenic and teratogenic effects .
Comparison with Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Methyl-N’-nitro-N-nitrosoguanidine
- N-Methyl-N-nitrosourea
Comparison: N-Nitrosophenacetin is unique due to its specific structure and the presence of the phenacetin moiety. Compared to other nitroso compounds, it has a higher toxicity and mutagenicity. Its stability at low temperatures and lability at ambient temperatures also distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-nitrosoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10-6-4-9(5-7-10)12(11-14)8(2)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFMPQMRMNEDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166479 | |
Record name | N-Nitrosophenacetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-11-0 | |
Record name | N-(4-Ethoxyphenyl)-N-nitrosoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosophenacetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosophenacetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSOPHENACETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCW5AJT3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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